molecular formula C8H13F3O B13712883 2-Cyclopentyl-1,1,1-trifluoro-2-propanol

2-Cyclopentyl-1,1,1-trifluoro-2-propanol

Cat. No.: B13712883
M. Wt: 182.18 g/mol
InChI Key: PHTLESUHKPGVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-1,1,1-trifluoro-2-propanol is an organic compound that belongs to the class of fluoroalcohols It is characterized by the presence of a cyclopentyl group attached to a trifluoromethylated propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol typically involves the reaction of cyclopentylmagnesium bromide with 1,1,1-trifluoroacetone. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclopentylmagnesium bromide+1,1,1-trifluoroacetoneThis compound\text{Cyclopentylmagnesium bromide} + \text{1,1,1-trifluoroacetone} \rightarrow \text{this compound} Cyclopentylmagnesium bromide+1,1,1-trifluoroacetone→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, distillation, and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Cyclopentyl-1,1,1-trifluoro-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol: A simpler analog without the cyclopentyl group.

    1,1,1-Trifluoro-2-butanol: Similar structure with an additional carbon in the backbone.

    Cyclopentylmethanol: Lacks the trifluoromethyl group but has a similar cyclopentyl structure.

Uniqueness

2-Cyclopentyl-1,1,1-trifluoro-2-propanol is unique due to the combination of the cyclopentyl group and the trifluoromethylated propanol backbone. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various applications.

Properties

Molecular Formula

C8H13F3O

Molecular Weight

182.18 g/mol

IUPAC Name

2-cyclopentyl-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H13F3O/c1-7(12,8(9,10)11)6-4-2-3-5-6/h6,12H,2-5H2,1H3

InChI Key

PHTLESUHKPGVFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.